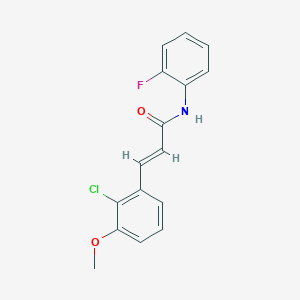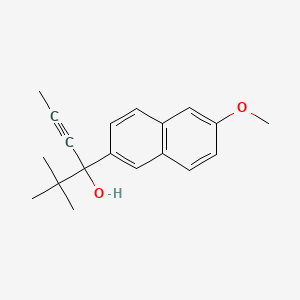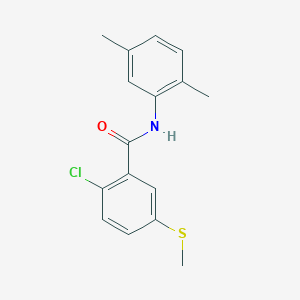
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one est un composé organique complexe qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles . Ce composé présente une structure unique combinant une partie indole avec un cycle furanne et un groupe nitrophényle, ce qui en fait un sujet intéressant pour la recherche chimique et pharmacologique.
Méthodes De Préparation
La synthèse de la 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one implique généralement la condensation de l'indolin-2-one avec le 3-nitrobenzaldéhyde en présence d'un dérivé de furanne. La réaction est souvent catalysée par une base telle que l'acétate de sodium dans un milieu d'acide acétique . Les conditions réactionnelles nécessitent généralement un reflux du mélange pendant plusieurs heures pour assurer une conversion complète. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires mais optimisées pour une production à grande échelle, notamment l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
La 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole en raison de sa nature riche en électrons. Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs au palladium et divers agents oxydants. Les principaux produits formés à partir de ces réactions comprennent des dérivés amino et des composés indoliques substitués.
Applications de la recherche scientifique
La 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Médecine : Les applications thérapeutiques potentielles comprennent le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, inhibant leur activité et conduisant à des effets thérapeutiques. Par exemple, son activité anticancéreuse peut impliquer l'inhibition des voies de prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'activité biologique spécifique étudiée.
Applications De Recherche Scientifique
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
La 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one peut être comparée à d'autres dérivés de l'indole, tels que :
Acide indole-3-acétique : Une hormone végétale aux activités biologiques différentes.
Indole-3-carbinol : Connu pour ses propriétés anticancéreuses.
5-chloro-3-((5-(3-(4-méthyl-1,4-diazépane-1-carbonyl)phényl)furan-2-yl)méthylène)indolin-2-one : Un composé similaire avec un substituant différent sur le cycle indole. La singularité de la 3-((5-(3-Nitrophényl)furan-2-yl)méthylène)indolin-2-one réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H12N2O4 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
(3Z)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H12N2O4/c22-19-16(15-6-1-2-7-17(15)20-19)11-14-8-9-18(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b16-11- |
Clé InChI |
BEFJZKNRPAAOLB-WJDWOHSUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)



![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)

![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)


